

# molecular structure of 2-Methyl-4-penten-2-ol

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## Compound of Interest

Compound Name: 2-Methyl-4-penten-2-ol

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An In-Depth Technical Guide to the Molecular Structure of **2-Methyl-4-penten-2-ol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Methyl-4-penten-2-ol** is a tertiary allylic alcohol that serves as a valuable intermediate in organic synthesis, particularly in the construction of terpene-like structures and complex molecular frameworks. Its bifunctional nature, containing both a tertiary alcohol and a terminal alkene, dictates its reactivity and spectroscopic signature. This technical guide provides a comprehensive elucidation of its molecular structure, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We explore the causal relationship between the molecule's structural features and its spectral output, offering field-proven insights for its synthesis and characterization. The methodologies described herein are designed as a self-validating system, grounded in authoritative spectroscopic data and established chemical principles.

## Introduction: A Profile of 2-Methyl-4-penten-2-ol

The precise understanding of a molecule's structure is fundamental to controlling its reactivity and leveraging it in complex synthetic pathways. **2-Methyl-4-penten-2-ol** ( $C_6H_{12}O$ ) is a prime example of a simple yet versatile building block.<sup>[1][2][3]</sup> Its structure features a quaternary carbon (C2) bonded to two methyl groups, a hydroxyl group, and an allyl group. This arrangement classifies it as a tertiary alcohol, precluding it from oxidation reactions that cleave C-H bonds, and an allylic alcohol, which opens pathways for unique rearrangement and

substitution reactions. The terminal vinyl group is also amenable to a wide range of transformations, including polymerization, hydrogenation, and oxidation.

Table 1: Physicochemical Properties of **2-Methyl-4-penten-2-ol**

Property	Value	Source
IUPAC Name	2-methylpent-4-en-2-ol	[2][3][4]
CAS Number	624-97-5	[2][4][5]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O	[1][2][3][4]
Molecular Weight	100.16 g/mol	[1][2][3]
Boiling Point	118-120 °C	[1]
Density	~0.833 g/cm <sup>3</sup>	[6]

## Structural Elucidation through Spectroscopic Analysis

The definitive structure of **2-Methyl-4-penten-2-ol** is established not by a single technique, but by the congruent interpretation of data from multiple spectroscopic methods. Each method provides a unique and complementary piece of the structural puzzle.

### Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for mapping the precise connectivity of a molecule.

The proton NMR spectrum provides a detailed count and environmental analysis of every unique hydrogen atom in the molecule. For **2-Methyl-4-penten-2-ol**, we observe five distinct signals:

- ~5.8 ppm (ddt, 1H): This multiplet corresponds to the internal vinyl proton (H4). It is coupled to the terminal vinyl protons (H5) and the adjacent methylene protons (H3), resulting in a

complex but characteristic pattern.

- ~5.1 ppm (m, 2H): These two signals in the terminal alkene region belong to the geminal vinyl protons (H5). They exhibit both geminal coupling to each other and vicinal coupling to the internal vinyl proton (H4).
- ~2.2 ppm (d, 2H): This doublet represents the allylic methylene protons (H3). Their proximity to the electron-withdrawing double bond shifts them downfield. They are split into a doublet by the single adjacent vinyl proton (H4).
- ~1.6 ppm (s, 1H): A broad singlet characteristic of the hydroxyl (-OH) proton. The lack of coupling and broadness are due to chemical exchange, which is often solvent and concentration-dependent.
- ~1.2 ppm (s, 6H): This strong singlet, integrating to six protons, is the hallmark of the two equivalent methyl groups attached to the quaternary carbon (C2). Their equivalence and the absence of any adjacent protons lead to a single, unsplit signal.

The carbon NMR spectrum reveals the number of unique carbon environments and their electronic nature.<sup>[2][7]</sup>

- ~134 ppm: The internal  $sp^2$  carbon of the alkene (C4).
- ~118 ppm: The terminal  $sp^2$  carbon of the alkene (C5).
- ~71 ppm: The  $sp^3$  quaternary carbon bearing the hydroxyl group (C2). Its attachment to the electronegative oxygen atom results in a significant downfield shift.
- ~50 ppm: The  $sp^3$  methylene carbon (C3).
- ~29 ppm: The two equivalent  $sp^3$  methyl carbons attached to C2.

## Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the vibrations of its chemical bonds. The IR spectrum of **2-Methyl-4-penten-2-ol** displays several key absorption bands that confirm its structure.<sup>[8]</sup>

- $\sim 3400\text{ cm}^{-1}$  (strong, broad): This prominent band is the defining characteristic of the O-H stretching vibration from the alcohol group. The significant broadening is a direct result of intermolecular hydrogen bonding between molecules.
- $\sim 3080\text{ cm}^{-1}$  (medium): This absorption is due to the  $=\text{C-H}$  stretching of the  $\text{sp}^2$ -hybridized carbons in the vinyl group.
- $\sim 2975\text{ cm}^{-1}$  (strong): This band arises from the C-H stretching of the  $\text{sp}^3$ -hybridized methyl and methylene groups.
- $\sim 1645\text{ cm}^{-1}$  (medium): This absorption is characteristic of the C=C double bond stretching vibration.
- $\sim 995$  and  $915\text{ cm}^{-1}$  (strong): These two strong bands are characteristic out-of-plane C-H bending ("wagging") vibrations of a monosubstituted alkene ( $\text{R-CH=CH}_2$ ), providing definitive evidence for the terminal position of the double bond.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecule's exact mass and crucial structural information from its fragmentation pattern upon ionization.<sup>[5]</sup>

- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 100$  corresponds to the molecular weight of  $\text{C}_6\text{H}_{12}\text{O}$ , confirming the chemical formula. This peak may be weak due to the molecule's propensity to fragment.
- $[\text{M}-15]^+$  Peak: A very prominent peak is typically observed at  $m/z = 85$ . This results from the loss of a methyl radical ( $\bullet\text{CH}_3$ ), a highly favorable fragmentation that produces a stable, resonance-stabilized oxonium ion.
- $[\text{M}-18]^+$  Peak: A peak at  $m/z = 82$  corresponds to the loss of a water molecule ( $\text{H}_2\text{O}$ ), a common fragmentation pathway for alcohols.

## Experimental Protocol: Synthesis and Characterization

The following protocol describes a robust and common method for the laboratory synthesis of **2-Methyl-4-penten-2-ol**, followed by its characterization.

## Synthesis: Grignard Reaction of Acetone with Allylmagnesium Bromide

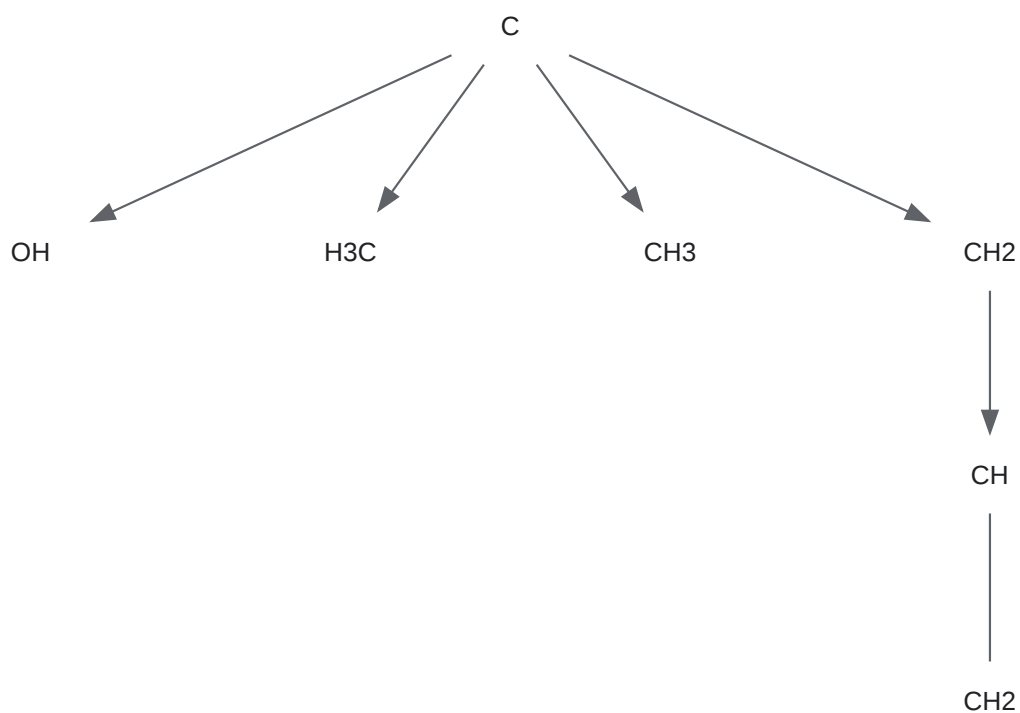
**Principle:** This classic organometallic reaction utilizes the nucleophilic character of a Grignard reagent to attack an electrophilic carbonyl carbon. The reaction of allylmagnesium bromide with acetone, followed by an aqueous workup, yields the target tertiary alcohol. This choice is logical as it directly forms the desired carbon skeleton and installs the hydroxyl group at the quaternary center in a single step.

### Methodology:

- Grignard Reagent Preparation:
  - Equip a 250 mL three-neck, round-bottom flask (flame-dried under nitrogen) with a condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.
  - Add magnesium turnings (2.4 g, 100 mmol) to the flask.
  - In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 100 mmol) in 50 mL of anhydrous diethyl ether.
  - Add ~5 mL of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a small crystal of iodine.
  - Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, continue stirring for 30 minutes until most of the magnesium is consumed. The resulting grey-black solution is allylmagnesium bromide.
- Reaction with Acetone:
  - Cool the Grignard solution to 0 °C using an ice bath.

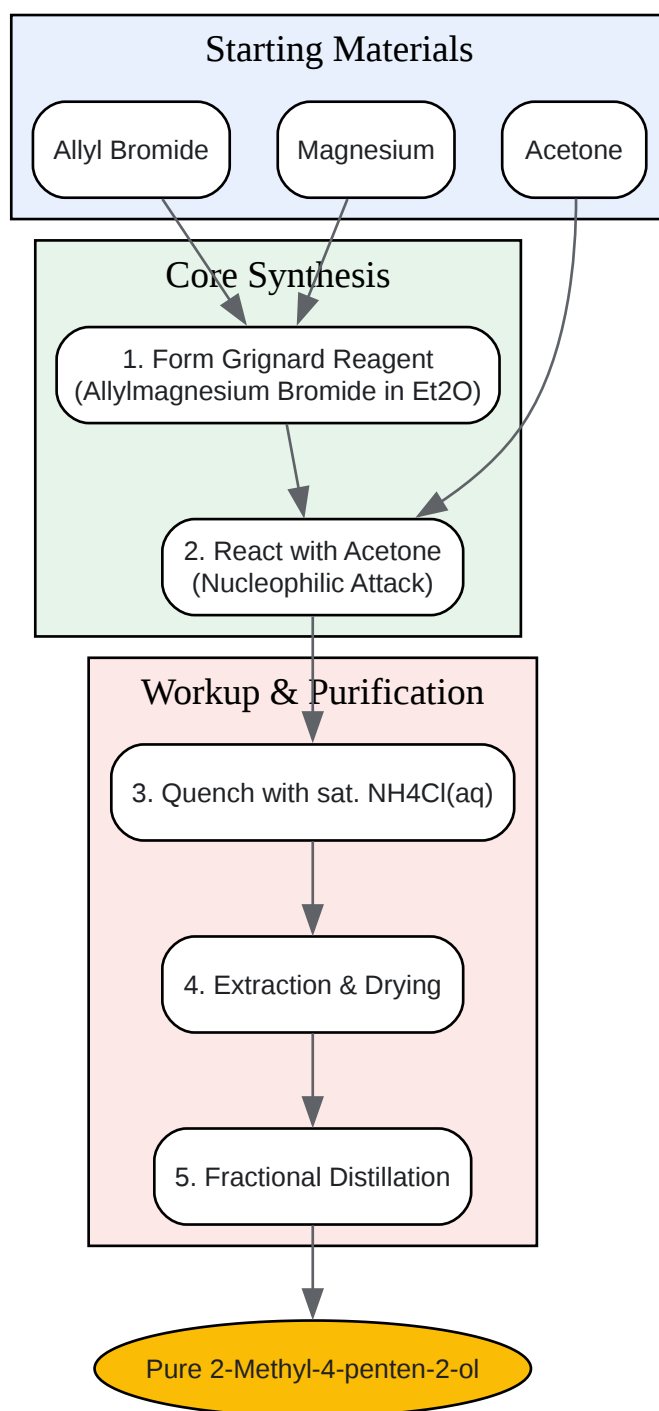
- Prepare a solution of acetone (5.8 g, 100 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
- Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A thick white precipitate will form.
- After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
- Workup and Purification:
  - Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl). This is a mild acid source that protonates the alkoxide and dissolves the magnesium salts without causing dehydration of the tertiary alcohol product.
  - Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.
  - Combine the organic extracts, wash with saturated NaCl solution (brine), and dry over anhydrous sodium sulfate.
  - Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
  - Purify the resulting crude oil by fractional distillation to yield pure **2-Methyl-4-penten-2-ol**.

## Visualization of Structure and Synthesis



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Caption: Molecular structure of **2-Methyl-4-penten-2-ol**.



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Caption: Experimental workflow for the synthesis of **2-Methyl-4-penten-2-ol**.

## Conclusion



The molecular structure of **2-Methyl-4-penten-2-ol** is unambiguously confirmed by a cohesive interpretation of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data. Each spectroscopic technique provides critical, interlocking evidence that validates the connectivity, functional groups, and overall framework of this tertiary allylic alcohol. The provided Grignard synthesis protocol represents a reliable and efficient method for its preparation, enabling further investigation into its chemical reactivity and potential applications. This guide serves as an authoritative resource for professionals requiring a deep, functional understanding of this important synthetic building block.

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